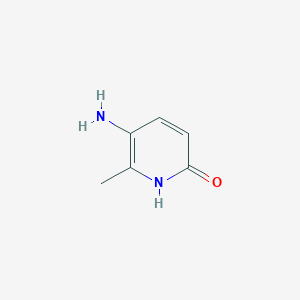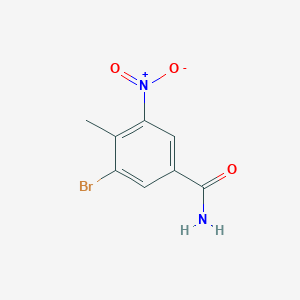![molecular formula C8H7BrN2 B1292640 3-溴-5-甲基-1H-吡咯并[3,2-b]吡啶 CAS No. 1000343-73-6](/img/structure/B1292640.png)
3-溴-5-甲基-1H-吡咯并[3,2-b]吡啶
描述
3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. It is a derivative of pyrrolo[3,2-b]pyridine, characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position.
科学研究应用
3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
Target of Action
The primary target of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is the fibroblast growth factor receptor (FGFR) kinase . FGFR-mediated signaling pathways are crucial in various biological processes, including tissue development, angiogenesis, and tissue regeneration . Abnormal FGFR signaling is often associated with human malignancies, making FGFR a significant target for anticancer drug development .
Mode of Action
3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives have been identified as potent inhibitors of the FGFR kinase . Upon binding to the FGFR, the compound inhibits the receptor’s kinase activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR kinase by 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play critical roles in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these processes, which is beneficial in the context of cancer treatment .
Result of Action
In vitro studies have shown that 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives can inhibit the proliferation of cancer cells and induce apoptosis . For instance, one derivative significantly reduced the migration and invasion abilities of 4T1 breast cancer cells .
生化分析
Biochemical Properties
3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness. These interactions are primarily mediated through the binding of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine to the ATP-binding site of the receptor’s tyrosine kinase domain, leading to the inhibition of downstream signaling pathways .
Cellular Effects
The effects of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine on cellular processes are profound. In various cell types, including cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . For instance, in breast cancer cells, 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine significantly reduces cell viability and promotes programmed cell death. Additionally, it affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival . These effects highlight the potential of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition disrupts the normal function of FGFRs, leading to reduced cell proliferation and increased apoptosis. Additionally, 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine may interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods In vitro studies have shown that prolonged exposure to 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis, suggesting potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 5-methyl-1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thioethers.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction typically results in the formation of the corresponding amines.
相似化合物的比较
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the methyl group at the 5-position.
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar properties but different substitution patterns.
Uniqueness: 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of specialized materials and therapeutic agents .
属性
IUPAC Name |
3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQXOQOTBYHDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646851 | |
| Record name | 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-73-6 | |
| Record name | 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


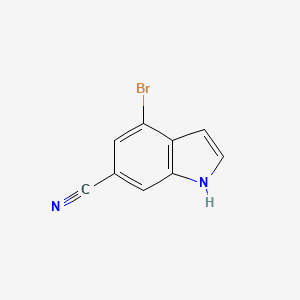
![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
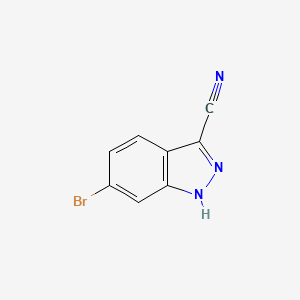
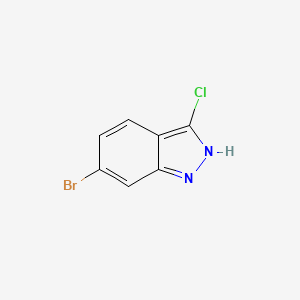
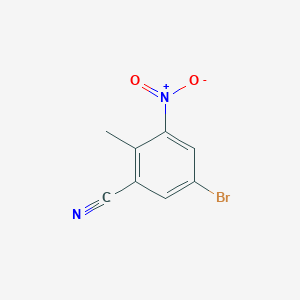
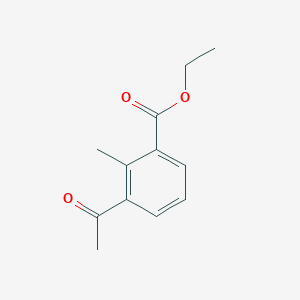
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
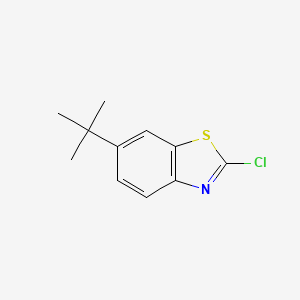
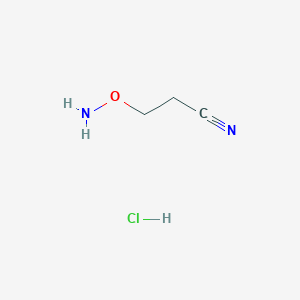

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)
